Bay 65-1942 is a selective inhibitor of IκB kinase β, a crucial component in the nuclear factor kappa-light-chain-enhancer of activated B cells signaling pathway. This compound has garnered significant attention due to its potential therapeutic applications in various inflammatory diseases and cancers. The R form of Bay 65-1942 is particularly noted for its potency and selectivity, making it a valuable tool in pharmacological research.
Bay 65-1942 was developed as part of research efforts to create effective inhibitors targeting the IκB kinase family, specifically focusing on the inhibition of IκB kinase β. This compound is synthesized through a series of chemical reactions that optimize its structural characteristics for enhanced biological activity.
Bay 65-1942 belongs to the class of small molecule inhibitors, specifically categorized as an IκB kinase β inhibitor. It is structurally related to other aminopyridinecarboxamide-based compounds known for their anti-inflammatory properties.
The synthesis of Bay 65-1942 involves several key steps that are designed to produce a compound with high purity and yield. The general synthetic route includes:
The synthesis typically employs techniques such as:
Bay 65-1942 has a complex molecular structure characterized by specific functional groups that contribute to its biological activity. The molecular formula is C₁₈H₁₈N₄O₂S, with a molecular weight of approximately 358.43 g/mol.
The structural analysis reveals:
Bay 65-1942 can participate in various chemical reactions, primarily focusing on modifications that enhance its pharmacological properties. Key reactions include:
The reactions are typically conducted under controlled conditions using solvents like dimethyl sulfoxide or dimethylformamide, which facilitate efficient transformations while minimizing side reactions.
Bay 65-1942 exerts its effects by inhibiting IκB kinase β, which plays a pivotal role in the activation of nuclear factor kappa-light-chain-enhancer of activated B cells signaling pathways. The mechanism involves:
Studies have shown that Bay 65-1942 effectively reduces levels of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha in various cellular models.
Bay 65-1942 exhibits several notable physical properties:
Key chemical properties include:
Bay 65-1942 has significant scientific uses, particularly in research focused on:
Through these applications, Bay 65-1942 continues to be an important compound in both fundamental and applied biomedical research.
Bay 65-1942 (R form) (CAS 758683-21-5) is the less active enantiomer of the selective IKKβ inhibitor Bay 65-1942. It exhibits significantly reduced affinity for IKKβ compared to its S-enantiomer counterpart, functioning as a bona fide negative control in kinase inhibition studies. The molecular basis for this selectivity lies in its stereospecific inability to form optimal contacts within the IKKβ ATP-binding pocket. Key interactions disrupted in the R-form include:
Selectivity profiling reveals >300-fold specificity for IKKβ over IKKα, attributable to structural divergence in their kinase domains (52% sequence identity). The R-form shows negligible inhibition against 100+ representative tyrosine/serine-threonine kinases at concentrations ≤10 µM, confirming its utility as a tool compound for dissecting IKKβ-specific functions [6]. Table 1 summarizes selectivity data relative to benchmark inhibitors:
Table 1: Selectivity Profile of IKKβ Inhibitors
Inhibitor | IKKβ IC₅₀ (nM) | IKKα Selectivity Ratio | Key Off-Targets |
---|---|---|---|
Bay 65-1942 (R form) | >10,000 | >300-fold | None reported |
Bay 65-1942 (S form) | 40–60 | >1000-fold | None reported |
TPCA-1 | 18 | 22-fold | STAT3 |
BI605906 | 380 | >300-fold | IGF1R (7.6 µM) |
Bay 65-1942 (R form) operates through ATP-competitive kinetics, as demonstrated by:
Molecular dynamics simulations reveal transient binding modes where the R-form’s cyclopropyl-oxyphenyl group exhibits unstable positioning in the adenine-binding region. This instability arises from:
Critical residues governing enantiomeric discrimination include:
The differential activity between Bay 65-1942 enantiomers stems from chiral center-driven conformational mismatches. Key structural parameters include:
Stereochemical Configuration
C([C@H]1CCCNC1)=C3
) [1] [7]. Activation Loop Dynamics
Phosphorylation of IKKβ at Ser177/Ser181 induces a closed conformation that favors S-enantiomer binding. The R-form exhibits:
Table 2 contrasts structural binding parameters:
Table 2: Structural Binding Parameters of Bay 65-1942 Enantiomers
Parameter | Bay 65-1942 (R form) | Bay 65-1942 (S form) |
---|---|---|
Binding free energy (ΔG, kcal/mol) | -6.2 ± 0.4 | -10.8 ± 0.3 |
H-bonds formed | 1.3 ± 0.2 | 3.1 ± 0.3 |
Hydrophobic contacts | 8 | 14 |
Activation loop distance | 8.5 Å | 4.2 Å |
Ubiquitin-Like Domain (ULD) Influence
The ULD (residues 308–404) in IKKβ imposes spatial constraints that amplify enantioselectivity:
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: